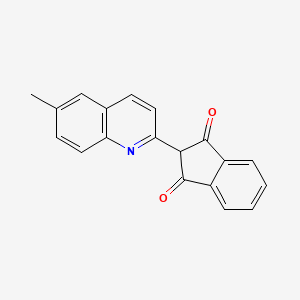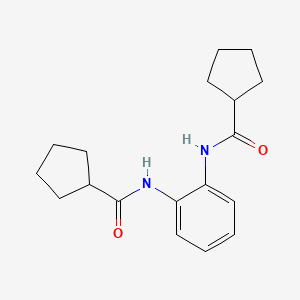![molecular formula C14H14N2OS B5781269 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide](/img/structure/B5781269.png)
2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide, also known as MPTA, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTA is a thioacetamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In
Wirkmechanismus
The mechanism of action of 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide is not fully understood. However, studies have suggested that 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide may exert its antitumor activity through the inhibition of tubulin polymerization, which is essential for cell division. 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide has also been shown to induce oxidative stress, which can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide can induce cell cycle arrest, inhibit cell migration and invasion, and modulate the expression of various genes involved in cancer progression. 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its antitumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide in lab experiments is its high purity and yield. 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide is its potential toxicity. Studies have shown that 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide can induce cytotoxicity in normal cells at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide. One area of interest is in the development of 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide derivatives with improved antitumor activity and reduced toxicity. Another area of research is in the investigation of the mechanisms underlying the antitumor activity of 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide. Additionally, studies are needed to determine the optimal dosage and administration of 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide for use in cancer treatment.
Synthesemethoden
The synthesis of 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide involves the reaction of 4-methylthiobenzaldehyde and 3-pyridinecarboxylic acid hydrazide in the presence of acetic anhydride and acetic acid. The resulting product is then purified through recrystallization to obtain 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide in its pure form. This method has been reported to yield high purity and high yield of 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide.
Wissenschaftliche Forschungsanwendungen
2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide has been shown to have a range of potential applications in scientific research. One of the most promising areas of research for 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide is in the field of cancer treatment. Studies have shown that 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide has antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-11-4-6-13(7-5-11)18-10-14(17)16-12-3-2-8-15-9-12/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEAEFKNEXIJNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Pyridin-3-yl-2-p-tolylsulfanyl-acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(3,4-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5781186.png)
![phenyl 3-[(4-formylphenoxy)methyl]benzoate](/img/structure/B5781200.png)





![N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5781245.png)

![2-(2,4-dichlorophenoxy)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5781259.png)
![3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5781267.png)

![1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5781286.png)
![N-(4-fluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5781294.png)